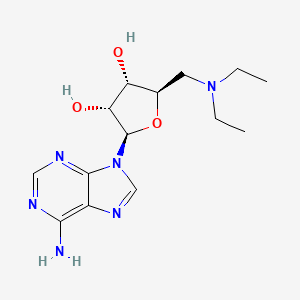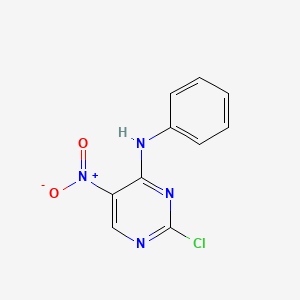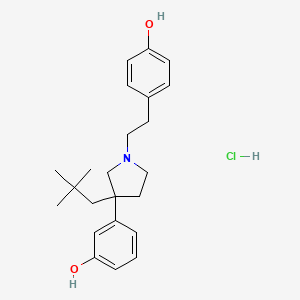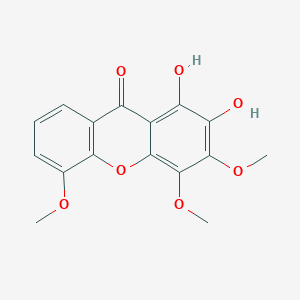
2,6-Bis(diethylamino)quinoxaline-5,8-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Bis(diethylamino)quinoxaline-5,8-dione is a nitrogen-containing heterocyclic compound. Quinoxaline derivatives, including this compound, are known for their diverse pharmacological activities and applications in various fields such as medicine, chemistry, and industry . This compound is characterized by its unique structure, which includes two diethylamino groups attached to a quinoxaline-5,8-dione core.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of quinoxaline derivatives typically involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds . For 2,6-Bis(diethylamino)quinoxaline-5,8-dione, the specific synthetic route may involve the reaction of diethylamine with a quinoxaline-5,8-dione precursor under controlled conditions. Various synthetic methods have been developed to optimize yield and purity, often employing green chemistry principles to minimize environmental impact .
Industrial Production Methods
Industrial production of quinoxaline derivatives, including this compound, may involve large-scale reactions using similar synthetic routes as in laboratory settings. The process is optimized for efficiency, cost-effectiveness, and scalability. Techniques such as continuous flow synthesis and automated reactors are often employed to enhance production rates and consistency .
化学反応の分析
Types of Reactions
2,6-Bis(diethylamino)quinoxaline-5,8-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoxaline derivatives with different oxidation states.
Reduction: Reduction reactions can modify the quinoxaline core, potentially leading to the formation of dihydroquinoxaline derivatives.
Substitution: The diethylamino groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline-N-oxides, while reduction can produce dihydroquinoxalines. Substitution reactions can lead to a variety of functionalized quinoxaline derivatives .
科学的研究の応用
2,6-Bis(diethylamino)quinoxaline-5,8-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2,6-Bis(diethylamino)quinoxaline-5,8-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or DNA, leading to the inhibition of biological processes such as cell proliferation or microbial growth. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
Quinoxaline: The parent compound of 2,6-Bis(diethylamino)quinoxaline-5,8-dione, known for its broad-spectrum pharmacological activities.
Quinazoline: A structurally similar compound with diverse biological activities, including anticancer and antimicrobial properties.
Cinnoline: Another nitrogen-containing heterocyclic compound with applications in medicinal chemistry.
Uniqueness
This compound is unique due to the presence of diethylamino groups, which can enhance its solubility, bioavailability, and interaction with biological targets. This structural feature distinguishes it from other quinoxaline derivatives and contributes to its specific pharmacological profile .
特性
CAS番号 |
62471-82-3 |
|---|---|
分子式 |
C16H22N4O2 |
分子量 |
302.37 g/mol |
IUPAC名 |
2,6-bis(diethylamino)quinoxaline-5,8-dione |
InChI |
InChI=1S/C16H22N4O2/c1-5-19(6-2)11-9-12(21)14-15(16(11)22)17-10-13(18-14)20(7-3)8-4/h9-10H,5-8H2,1-4H3 |
InChIキー |
QQLOHDKKUOQKLS-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)C1=CC(=O)C2=NC(=CN=C2C1=O)N(CC)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(4-Chlorophenyl)-3H-pyridazino[4,5-b]indol-4(5H)-one](/img/structure/B12914401.png)



![5-(Ethoxymethyl)-1-[(2r,5s)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]pyrimidine-2,4-dione](/img/structure/B12914427.png)


![4,9-Dithia-1,2,6,7-tetraazaspiro[4.4]nona-2,7-diene](/img/structure/B12914438.png)
![3,3-Diphenylnaphtho[1,2-c]furan-1(3h)-one](/img/structure/B12914455.png)
![1-[4-([1,2,4]Triazolo[1,5-a]pyrimidin-7-yl)phenyl]ethan-1-one](/img/structure/B12914470.png)
![N-[(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)methyl]acetamide](/img/structure/B12914473.png)
![3-Methyl-4-(thiophen-2-yl)[1,2]oxazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B12914474.png)
![4'-(5-Methyl-1,3-benzoxazol-2-yl)[1,1'-biphenyl]-4-amine](/img/structure/B12914475.png)

